molecular formula C16H17ClN2O4 B7054450 N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-oxidopyridin-1-ium-3-carboxamide

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-oxidopyridin-1-ium-3-carboxamide

Cat. No.: B7054450
M. Wt: 336.77 g/mol
InChI Key: FTCSPPIHRVMQTF-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-oxidopyridin-1-ium-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridinium ring, a carboxamide group, and various substituents such as chloro, ethoxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-oxidopyridin-1-ium-3-carboxamide typically involves multiple steps:

    Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a nucleophilic substitution reaction involving a pyridine derivative and an appropriate electrophile.

    Introduction of Substituents: The chloro, ethoxy, and methoxy groups are introduced through selective halogenation, alkylation, and methylation reactions, respectively.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an amine under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridinium ring, converting it to a dihydropyridine derivative.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while nucleophilic substitution of the chloro group can produce various amine or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-oxidopyridin-1-ium-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its unique substituents make it a versatile component in the design of advanced materials.

Mechanism of Action

The mechanism by which N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-oxidopyridin-1-ium-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridinium ring can participate in π-π interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-methoxyphenyl)methyl]-1-oxidopyridin-1-ium-3-carboxamide
  • N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-oxidopyridin-1-ium-3-carboxamide

Uniqueness

Compared to similar compounds, N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-oxidopyridin-1-ium-3-carboxamide is unique due to the combination of its substituents. The presence of both chloro and ethoxy groups, along with the methoxy group, provides a distinct electronic environment that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological applications.

Properties

IUPAC Name

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c1-3-23-15-13(17)7-11(8-14(15)22-2)9-18-16(20)12-5-4-6-19(21)10-12/h4-8,10H,3,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCSPPIHRVMQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNC(=O)C2=C[N+](=CC=C2)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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